Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Overview
Description
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Mechanism of Action
Mode of action
The mode of action would depend on the specific biological target. For example, some pyridine derivatives are known to inhibit certain enzymes, thereby affecting the biochemical reactions these enzymes catalyze .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Pyridine derivatives have been implicated in a variety of pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Pyridine derivatives, for example, are often well absorbed and can be metabolized by the liver .
Result of action
The molecular and cellular effects would depend on the specific biological targets and pathways affected. Some pyridine derivatives, for example, have anti-inflammatory effects .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure, its interactions with its targets, and its metabolism and excretion .
Biochemical Analysis
Biochemical Properties
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, thereby affecting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. This inhibition can result in altered cellular responses, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity. For instance, studies have shown that high doses of this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, which are primary sites for its metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s efficacy and the cellular processes it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethylpyridine-4-carboxylic acid with ethyl chloroformate in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole or pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings .
Scientific Research Applications
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate
- Methyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-4-15-11(14)8-5-6(2)12-10-9(8)7(3)13-16-10/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFRKRSUQADCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NOC2=NC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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